molecular formula C17H15Cl2N3O4S B279587 2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide

Cat. No. B279587
M. Wt: 428.3 g/mol
InChI Key: GQBAOZRKIPKRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as DPA-714 and is a member of the benzamide family of compounds. DPA-714 has been shown to have a variety of effects on the body, including anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of DPA-714 is not fully understood. It is believed to act on the translocator protein (TSPO), which is involved in a variety of cellular processes, including inflammation and apoptosis. DPA-714 may modulate the activity of TSPO, resulting in its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPA-714 has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DPA-714 in lab experiments is its specificity for the TSPO receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation of using DPA-714 is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research involving DPA-714. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, researchers may investigate the potential of DPA-714 as a diagnostic tool for certain conditions, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 2-chloro-4-nitrophenol with 2,4-dichlorophenol in the presence of a base to form a chlorinated benzophenone intermediate. This intermediate is then reacted with N-(2-aminoethyl)acetamide and sodium hydride to form the final product, 2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide.

Scientific Research Applications

DPA-714 has been used in scientific research as a potential therapeutic agent for a variety of conditions. It has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. DPA-714 has also been shown to have neuroprotective effects, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H15Cl2N3O4S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl2N3O4S/c18-11-5-6-14(13(19)9-11)26-10-16(23)20-7-8-21-17-12-3-1-2-4-15(12)27(24,25)22-17/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22)

InChI Key

GQBAOZRKIPKRKY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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